molecular formula C12H14N2O B2464729 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one CAS No. 400873-20-3

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2464729
CAS No.: 400873-20-3
M. Wt: 202.257
InChI Key: CZHQFUUVNTVVGB-UHFFFAOYSA-N
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Description

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a para-aminophenylamino substituent at the 3-position of the cyclohexenone ring. The amino group at the para position of the phenyl ring enhances its capacity for hydrogen bonding and electrostatic interactions, which may influence biological activity, such as enzyme inhibition or receptor binding .

Properties

IUPAC Name

3-(4-aminoanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-4-6-10(7-5-9)14-11-2-1-3-12(15)8-11/h4-8,14H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHQFUUVNTVVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with 4-aminophenylamine under specific conditions. One common method is the electrochemical cross-dehydrogenation aromatization (ECDA) reaction, which does not require supplementary metal catalysts or chemical oxidants .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the ECDA reaction mentioned above could be adapted for large-scale production due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aromatic amines.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents.

Major Products Formed

    Oxidation: Aromatic amines such as 1,4-phenylenediamine.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted cyclohexanone derivatives.

Scientific Research Applications

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative aromatization to form aromatic amines, which are crucial organic entities in drugs, natural products, organic materials, and catalysts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the cyclohexenone ring significantly alter physical properties such as melting points, solubility, and crystallinity. Key analogs from include:

Compound Substituents Melting Point (°C) Physical State
9d (Ref: ) 4-Methoxyphenyl, phenylthio 126–128 White amorphous solid
9e (Ref: ) 2-Bromophenylthio, 3-chloro-4-fluorophenylamino 152–154 Light gray amorphous
9i (Ref: ) 4-Chlorophenylthio, propylamino Not reported Pale yellow gum
Target compound 4-Aminophenylamino Not reported* Likely amorphous

Bulky or nonpolar substituents (e.g., propylamino in 9i) reduce crystallinity, resulting in amorphous solids or gums .

Inhibition of Enzyme Targets
  • Chalcone Derivatives: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone analog) exhibited 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR), attributed to electrostatic interactions involving the para-amino group .
  • Benzothiazole Derivatives: Substitution of the amino group at the meta position (e.g., 2-(3-aminophenyl)benzothiazole) reduced activity compared to para-substituted analogs, highlighting the importance of substitution pattern .
Anticancer Potential
  • Benzodiazepinone Derivatives: Compound 4c, derived from 3-((2-amino-5-benzoylphenyl)amino)cyclohex-2-en-1-one, demonstrated pro-apoptotic activity in cancer cells, though its synthesis yield was low (22%) .

Structural and Conformational Analysis

  • Crystal Structures: The cyclohexenone ring in analogs like ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate adopts a distorted screw-boat conformation, with dihedral angles between aryl groups ranging from 76° to 81° . Substituents like bromo or fluoro groups influence steric interactions and packing efficiency.
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro and Fluoro Substituents (e.g., 3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one): Increase lipophilicity but reduce solubility . Amino Groups: Enhance hydrogen bonding capacity, as seen in the target compound and chalcone derivatives .

Key Research Findings

Substituent Position Matters: Para-substituted amino groups (as in the target compound) optimize electrostatic interactions in enzyme inhibition, whereas meta substitution reduces activity .

Halogenation Effects: Bromo or chloro substituents (e.g., 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one) enhance stability but may reduce bioavailability due to increased molecular weight .

Biological Activity

3-((4-Aminophenyl)amino)cyclohex-2-EN-1-one, also known as a derivative of cyclohexenone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N2OC_{13}H_{15}N_2O. Its structure features a cyclohexene core with an amino group and a phenyl ring, which are critical for its biological interactions.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth and proliferation.
  • Receptor Interaction : The compound can interact with various receptors involved in signaling pathways, influencing cellular responses related to inflammation and cancer progression.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. This property makes it a candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
4-Aminophenyl derivativesSimilar core structureAntimicrobial, anticancer
3-Amino-2-cyclohexen-1-oneRelated enaminoneAnticonvulsant properties
3-(4-Methylphenyl)amino-cyclohex-2-en-1-oneMethyl substitutionEnhanced pharmacological activity

This table highlights the comparative biological activities and structural similarities that underscore the unique profile of this compound.

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various cyclohexenone derivatives, this compound exhibited notable cytotoxic effects against breast cancer cell lines. The compound demonstrated an IC50 value indicative of effective inhibition of cell proliferation, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Enzyme Inhibition

Another research effort focused on enzyme inhibition revealed that this compound effectively inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using standard assays, showing promise for therapeutic applications in Alzheimer's disease management .

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